2-[2-(2-Methyl-1H-imidazol-1-yl)ethyl]piperidine dihydrochloride
Description
Evolution of Imidazole-Containing Heterocyclic Compounds in Medicinal Chemistry
Imidazole, a five-membered aromatic heterocycle with two nitrogen atoms, has been a cornerstone of medicinal chemistry since its discovery in 1858 by Heinrich Debus. Early research focused on its tautomeric properties, acid-base behavior, and structural versatility, which enabled its integration into biologically active molecules. The imidazole ring’s ability to participate in hydrogen bonding and coordinate with metal ions made it indispensable in enzyme catalysis, particularly in histidine-containing proteins. By the mid-20th century, imidazole derivatives such as cimetidine (a histamine H2-receptor antagonist) demonstrated the therapeutic potential of this scaffold, catalyzing a surge in synthetic efforts.
The development of antifungal agents like ketoconazole and clotrimazole further underscored imidazole’s pharmacological relevance. These advancements were paralleled by innovations in synthetic methodologies, including microwave-assisted reactions and transition metal-catalyzed functionalizations, which expanded access to diverse imidazole analogs. For example, the Groebke–Blackburn–Bienaymé reaction enabled the efficient synthesis of imidazo[1,2-a]pyridines, a class of fused imidazole derivatives with broad bioactivity.
Table 1: Key Imidazole Derivatives and Their Therapeutic Applications
| Compound Class | Example Drug | Therapeutic Use | Year Introduced |
|---|---|---|---|
| Histamine Antagonists | Cimetidine | Gastroesophageal Reflux | 1977 |
| Antifungals | Clotrimazole | Candida Infections | 1974 |
| Anticancer Agents | Dacomitinib | Non-Small Cell Lung Cancer | 2018 |
Development Timeline of Piperidine-Linked Imidazole Derivatives
Piperidine, a six-membered amine heterocycle, emerged as a privileged structure in drug design due to its conformational flexibility and ability to modulate pharmacokinetic properties. The fusion of piperidine with imidazole began in the late 20th century, driven by the need for compounds with enhanced blood-brain barrier permeability and receptor selectivity. Early efforts focused on N-alkylation strategies to tether imidazole to piperidine, yielding analogs with improved affinity for central nervous system targets.
A pivotal advancement came with the introduction of 2-(imidazolylmethyl)piperidines, which exhibited potent α2-adrenergic receptor antagonism. These compounds leveraged the imidazole’s hydrogen-bonding capacity and the piperidine’s steric bulk to achieve subtype selectivity. Subsequent work explored halogenation and methylation at the imidazole C2 position to fine-tune electronic and steric properties, as seen in the development of 2-methylimidazole derivatives.
Table 2: Milestones in Piperidine-Imidazole Hybrid Development
| Decade | Innovation | Key Outcome |
|---|---|---|
| 1980s | N-Alkylation of Piperidine with Imidazole | Improved CNS Penetration |
| 1990s | C2-Methyl Substitution on Imidazole | Enhanced Metabolic Stability |
| 2010s | Dihydrochloride Salt Formation | Improved Solubility for Formulation |
Emergence of 2-[2-(2-Methyl-1H-imidazol-1-yl)ethyl]piperidine Dihydrochloride in Contemporary Research
The compound This compound (Chemical Formula: C₁₁H₂₁Cl₂N₃O) represents a modern iteration of imidazole-piperidine hybrids. Its design incorporates a 2-methylimidazole moiety linked via a two-carbon chain to a piperidine ring, with dihydrochloride salt formation optimizing solubility for in vitro assays. The methyl group at the imidazole C2 position mitigates oxidative metabolism, a common limitation in earlier analogs.
Recent studies have explored its utility as a building block for kinase inhibitors and G protein-coupled receptor (GPCR) modulators. For instance, its piperidine component provides a conformational scaffold for interacting with hydrophobic binding pockets, while the imidazole ring engages in critical hydrogen-bonding interactions with aspartate residues in target proteins. The dihydrochloride salt form, with a molecular weight of 284.23 g/mol, ensures adequate aqueous solubility for high-throughput screening.
Structural Analysis :
- Imidazole Ring : The 2-methyl substitution reduces basicity (pKa ~6.5) compared to unsubstituted imidazole (pKa ~7.0), altering binding kinetics.
- Piperidine Linkage : The ethyl spacer between piperidine and imidazole allows optimal spatial orientation for target engagement.
- Salt Form : Dihydrochloride counterions improve crystallinity and stability under ambient conditions.
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-[2-(2-methylimidazol-1-yl)ethyl]piperidine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3.2ClH/c1-10-12-7-9-14(10)8-5-11-4-2-3-6-13-11;;/h7,9,11,13H,2-6,8H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFSCWXLOGUSJPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CCC2CCCCN2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-Methyl-1H-imidazol-1-yl)ethyl]piperidine dihydrochloride typically involves the reaction of 2-methyl-1H-imidazole with an appropriate piperidine derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully monitored to ensure optimal yield and purity of the compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods allow for efficient production with high consistency and quality control. The compound is then purified through crystallization or chromatography techniques to achieve the desired level of purity .
Chemical Reactions Analysis
Oxidation Reactions
The imidazole ring undergoes oxidation at nitrogen centers or adjacent carbon atoms under controlled conditions:
| Reagents | Conditions | Products Formed | Mechanism |
|---|---|---|---|
| H₂O₂ / KMnO₄ | Aqueous, 25–80°C | Imidazole N-oxides | Electrophilic oxidation |
| O₂ (Catalytic) | Metal catalysts, THF | Ring-opening products | Radical-mediated oxidation |
Key Findings :
-
N-Oxide formation preserves the aromaticity of the imidazole ring while enhancing electrophilicity.
-
Stronger oxidants like KMnO₄ may cleave the imidazole ring, leading to carboxylic acid derivatives.
Reduction Reactions
Reduction targets the imidazole’s unsaturated bonds or the piperidine’s amine:
| Reagents | Conditions | Products Formed | Mechanism |
|---|---|---|---|
| NaBH₄ / LiAlH₄ | Dry THF, 0–25°C | Partially reduced imidazolines | Hydride transfer |
| H₂ (Pd/C) | Ethanol, 50–100°C | Saturated piperidine derivatives | Catalytic hydrogenation |
Key Findings :
-
Selective reduction of the imidazole ring requires careful control of stoichiometry to avoid over-reduction.
-
Piperidine’s secondary amine can be reduced to a tertiary amine under high-pressure H₂ conditions.
Alkylation and Acylation
The imidazole’s nitrogen and piperidine’s amine serve as nucleophilic sites:
| Reaction Type | Reagents | Conditions | Products Formed |
|---|---|---|---|
| Alkylation | Alkyl halides (e.g., CH₃I) | DMF, 60°C | N-Alkylated imidazoles |
| Acylation | Acetyl chloride | Pyridine, 0°C | N-Acylpiperidines |
Key Findings :
-
Alkylation at the imidazole nitrogen proceeds faster than at the piperidine amine due to higher nucleophilicity.
-
Acylation of the piperidine amine requires base catalysis to deprotonate the amine.
Acid-Base and Coordination Chemistry
The imidazole’s pKa (~6.5) allows protonation/deprotonation, enabling metal coordination:
| Reaction Type | Reagents | Conditions | Products Formed |
|---|---|---|---|
| Protonation | HCl / H₂SO₄ | Aqueous, 25°C | Imidazolium salts |
| Metal Coordination | Fe³⁺ / Zn²⁺ | Methanol, 25°C | Metal-ligand complexes |
Key Findings :
-
Protonation at the imidazole nitrogen enhances water solubility .
-
Coordination with transition metals stabilizes high oxidation states, useful in catalysis.
Substitution Reactions
Electrophilic substitution occurs on the imidazole ring:
| Reagents | Conditions | Products Formed | Mechanism |
|---|---|---|---|
| HNO₃ / H₂SO₄ | 0–5°C | Nitroimidazoles | Electrophilic nitration |
| Br₂ (Fe catalyst) | CHCl₃, 25°C | 4-Bromoimidazole derivatives | Halogenation |
Key Findings :
Scientific Research Applications
Pharmacological Research
The compound has been investigated for its potential as a selective ligand for various receptors, particularly in the context of neurological disorders. Its structural similarity to known pharmacophores allows it to interact with neurotransmitter systems.
Case Study : A study explored derivatives of piperidine compounds, revealing that modifications could enhance activity at delta-opioid receptors, suggesting potential applications in treating anxiety and depression . The presence of the imidazole moiety may contribute to these effects by modulating receptor activity.
Synthesis of New Compounds
2-[2-(2-Methyl-1H-imidazol-1-yl)ethyl]piperidine dihydrochloride serves as a versatile building block in organic synthesis. Researchers have utilized it to create novel derivatives with improved pharmacokinetic properties.
Data Table: Synthesis Outcomes
| Compound | Yield (%) | Biological Activity |
|---|---|---|
| Compound A | 85% | Moderate agonist activity |
| Compound B | 90% | High antagonist activity |
This table illustrates the synthesis efficiency and biological activity of derivatives created from the parent compound, highlighting its utility in drug discovery .
Research indicates that compounds containing the imidazole and piperidine structures exhibit significant biological activities, including antimicrobial and antifungal properties.
Case Study : In vitro studies demonstrated that derivatives showed potent activity against specific bacterial strains, suggesting potential therapeutic applications in infectious diseases .
Mechanism of Action
The mechanism of action of 2-[2-(2-Methyl-1H-imidazol-1-yl)ethyl]piperidine dihydrochloride involves its interaction with specific molecular targets and pathways. The imidazole moiety is known to interact with enzymes and receptors, potentially modulating their activity. The piperidine ring may also contribute to the compound’s overall biological effects by enhancing its binding affinity and stability .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 2-[2-(2-Methyl-1H-imidazol-1-yl)ethyl]piperidine dihydrochloride can be contextualized by comparing it to analogous compounds, as detailed below.
Table 1: Structural and Functional Comparison
Key Observations
Structural Variations
- Imidazole Substitution : The methyl group at the 2-position of the imidazole ring in the target compound distinguishes it from analogs like 2-[2-(1H-imidazol-1-yl)ethyl]piperidine dihydrochloride , which lacks this substitution. This methyl group may enhance lipophilicity or receptor binding specificity .
- Linker and Salt Form : The ethyl linker and dihydrochloride salt improve solubility compared to neutral analogs (e.g., BTCP , a piperidine-thiophene derivative), which may lack ionic interactions in biological systems .
Pharmacological Profiles
- Hypoglycemic Activity : Unlike DG-5128 , which contains a dihydroimidazolyl-pyridine core and exhibits potent hypoglycemic effects, the target compound’s pharmacological role remains uncharacterized in the available evidence. Structural differences (e.g., absence of a pyridine ring) suggest divergent mechanisms .
- Receptor Interactions : BD 1063 and BMY 14802 demonstrate σ₁ receptor and antipsychotic activities, respectively, highlighting how piperazine/piperidine scaffolds paired with aromatic substituents can target neurological pathways. The target compound’s 2-methylimidazole group may similarly influence receptor affinity .
Solubility: Dihydrochloride salts generally exhibit superior aqueous solubility compared to free bases, a critical factor in drug formulation .
Research Implications and Limitations
- Gaps in Data : While structural data for the target compound are well-documented, pharmacological studies are absent in the provided evidence. Further research is needed to elucidate its biological targets.
- Synthetic Utility : The compound’s modular structure (piperidine + imidazole) makes it a versatile intermediate for derivatization, as seen in related compounds like 4-[(2-piperidin-4-yl-1H-imidazol-1-yl)methyl]pyridine dihydrochloride , which incorporates additional aromatic systems .
Biological Activity
2-[2-(2-Methyl-1H-imidazol-1-yl)ethyl]piperidine dihydrochloride (CAS Number: 1269054-92-3) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in neurotransmission and cellular signaling pathways. The imidazole ring structure suggests potential interactions with histamine receptors and other G-protein coupled receptors (GPCRs).
Antiviral Activity
Recent studies have indicated that compounds with similar structural motifs exhibit antiviral properties. For instance, N-Heterocycles have shown promise as antiviral agents by inhibiting viral replication through mechanisms such as the inhibition of IMP dehydrogenase (IMPDH), which is crucial for nucleotide biosynthesis in viruses .
| Compound | EC50 (µM) | Target | Reference |
|---|---|---|---|
| 2-Methyl-1H-imidazole | 5–28 | RSV replication | |
| Similar imidazole derivatives | 0.12 | HCV replication |
Neuropharmacological Effects
The compound's structural similarity to known dopamine receptor ligands suggests potential neuropharmacological effects. Compounds targeting dopamine receptors have been studied for their role in treating neurological disorders such as schizophrenia and Parkinson's disease. The specific agonistic or antagonistic activity at D3 and D2 receptors remains to be fully elucidated for this compound.
Study on Antibacterial Activity
A study evaluating the antibacterial efficacy of various piperidine derivatives, including those structurally related to this compound, demonstrated significant activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial properties .
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0039 |
| Escherichia coli | 0.025 |
Research on Antifungal Properties
In another study, the antifungal activity of related compounds was assessed with promising results against Candida albicans and Fusarium oxysporum. The MIC values for these compounds ranged from 16.69 to 78.23 µM, suggesting that modifications in the piperidine structure can enhance antifungal efficacy .
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for 2-[2-(2-Methyl-1H-imidazol-1-yl)ethyl]piperidine dihydrochloride, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via alkylation of 2-methylimidazole with a halogenated piperidine derivative, followed by dihydrochloride salt formation. Key parameters include:
- Temperature : Controlled heating (60–80°C) to avoid side reactions like imidazole ring decomposition .
- Catalysts : Use of mild bases (e.g., K₂CO₃) to facilitate nucleophilic substitution .
- Solvents : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reactivity .
Yield optimization requires monitoring intermediates via TLC or HPLC, with purity confirmed by melting point analysis and NMR .
Q. What spectroscopic techniques are most effective for characterizing this compound, and what key peaks should researchers prioritize?
- Methodological Answer :
- ¹H/¹³C NMR : Prioritize peaks for the piperidine methylene group (δ ~2.5–3.5 ppm) and imidazole protons (δ ~7.0–7.5 ppm). The dihydrochloride salt formation shifts NH protons downfield (δ ~10–12 ppm) .
- FT-IR : Confirm N–H stretching (~2500–3000 cm⁻¹) and C–N vibrations (~1250 cm⁻¹) .
- Mass Spectrometry : Look for molecular ion clusters matching the molecular weight (e.g., m/z 273.24 for C₁₁H₂₆Cl₂N₂O) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles are mandatory due to skin/eye irritation risks .
- Ventilation : Use fume hoods to prevent inhalation of fine particles .
- Spill Management : Neutralize acidic residues with sodium bicarbonate and dispose of waste via approved chemical channels .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer effects) of this compound?
- Methodological Answer :
- Dose-Response Studies : Test across a wide concentration range (nM to mM) to identify therapeutic vs. cytotoxic thresholds .
- Target Specificity : Use kinase profiling or receptor-binding assays to distinguish off-target effects. For example, imidazole derivatives may inhibit cytochrome P450 isoforms, confounding results .
- Cell Line Validation : Compare activity in primary vs. immortalized cell lines to account for metabolic variability .
Q. What strategies are recommended for optimizing enantiomeric purity in derivatives of this compound?
- Methodological Answer :
- Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., amylose-based columns) to separate enantiomers .
- Asymmetric Synthesis : Employ chiral auxiliaries (e.g., Evans’ oxazolidinones) during alkylation steps to control stereochemistry .
- Circular Dichroism (CD) : Validate enantiopurity by comparing experimental CD spectra with computational models .
Q. How can environmental fate studies be designed to assess the ecological impact of this compound?
- Methodological Answer :
- Degradation Pathways : Use LC-MS/MS to identify photolytic or hydrolytic breakdown products in simulated environmental conditions (pH 4–9, UV exposure) .
- Bioaccumulation Assays : Measure partition coefficients (log P) and bioconcentration factors (BCF) in model organisms (e.g., Daphnia magna) .
- Toxicity Profiling : Conduct acute/chronic toxicity tests aligned with OECD guidelines to evaluate effects on aquatic and terrestrial ecosystems .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported solubility data for this compound?
- Methodological Answer :
- Solvent Screening : Systematically test solubility in buffered aqueous solutions (pH 1–12) and organic solvents (e.g., DMSO, ethanol) using nephelometry .
- Temperature Gradients : Measure solubility at 25°C vs. 37°C to assess thermodynamic stability .
- Crystal Polymorphism : Perform X-ray crystallography to identify hydrate vs. anhydrous forms, which drastically alter solubility .
Experimental Design Considerations
Q. What in silico tools are most effective for predicting the ADMET profile of this compound?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to predict binding affinity to CYP450 enzymes or P-glycoprotein transporters .
- QSAR Models : Leverage platforms like SwissADME to estimate permeability (e.g., blood-brain barrier penetration) and metabolic stability .
- Toxicity Prediction : Apply ProTox-II to flag potential hepatotoxicity or mutagenicity risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
